molecular formula C7H12O B1338413 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol CAS No. 118757-50-9

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol

Cat. No.: B1338413
CAS No.: 118757-50-9
M. Wt: 112.17 g/mol
InChI Key: MJIWDGGQDVOYPX-UHFFFAOYSA-N
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Description

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol typically involves the formation of the spirocyclic structure followed by the introduction of the ethan-1-ol group. One common method includes the reaction of a suitable spirocyclic precursor with an appropriate reagent to introduce the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or other reduced forms.

Scientific Research Applications

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable unique binding interactions with enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Spiro[2.2]pentan-1-yl}methanol
  • 2-{Spiro[2.2]pentan-1-yl}ethan-2-ol
  • 2-{Spiro[2.2]pentan-1-yl}propan-1-ol

Uniqueness

2-{Spiro[2.2]pentan-1-yl}ethan-1-ol is unique due to its specific spirocyclic structure and the presence of the ethan-1-ol group. This combination of features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-spiro[2.2]pentan-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-4-1-6-5-7(6)2-3-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIWDGGQDVOYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456033
Record name Spiro[2.2]pentaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118757-50-9
Record name Spiro[2.2]pentaneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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